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Esculentin-1ISa

Cat. No.: B1576694
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Description

Esculentin-1ISa is an antimicrobial peptide (AMP) identified and isolated from the skin of the endangered frog species Odorrana ishikawae . It belongs to the esculentin-1 family of AMPs, which are characterized by their broad-spectrum growth inhibitory activity against a range of microorganisms . Research-grade this compound is provided to support scientific investigations into novel anti-infective agents and innate immune responses. The primary structure of this compound is related to other esculentin peptides, which are known to adopt an amphipathic α-helical conformation in membrane-mimicking environments; this structure is crucial for its mechanism of action . The general mechanism for peptides in this family involves an initial electrostatic interaction with negatively charged components of microbial surfaces, such as lipopolysaccharides in Gram-negative bacteria, followed by permeabilization and disruption of the microbial membrane . This membrane-perturbing activity is a key focus for research aimed at overcoming bacterial resistance. In vitro studies on the native peptide have demonstrated that this compound possesses a broad spectrum of antimicrobial activity, showing efficacy against Gram-negative bacteria like Escherichia coli , Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the fungus Candida albicans . Beyond direct microbial killing, research on closely related esculentin peptides has revealed additional biologically relevant properties, including the ability to stimulate wound healing by promoting keratinocyte migration and angiogenesis, as well as immunomodulatory functions such as the upregulation of pro-inflammatory cytokines in immune cells . These properties make this compound a valuable compound for researchers exploring host defense peptides, developing new antimicrobials to combat multidrug-resistant pathogens, and studying the link between innate immunity and tissue repair.

Properties

bioactivity

Gram+ & Gram-,

sequence

GIFSKFAGKGIKNLLVKGVKNIGKEVGMDVIRTGIDIAGCKIKGEC

Origin of Product

United States

Discovery, Isolation, and Characterization of Esculentin Peptides

Identification of Esculentin Peptides from Amphibian Skin Secretions

Esculentin peptides are naturally occurring molecules secreted by glands in the skin of various frog species. researchgate.net These secretions can be collected through non-lethal methods, such as mild electrical stimulation, which induces the release of the granular contents. Subsequent analysis of these complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC) allows for the separation and purification of individual peptides.

Esculentin-1ISa was specifically discovered and isolated from the skin secretions of the endangered Ishikawa's frog, Odorrana ishikawae. uniprot.orgnih.gov This anuran species is endemic to the Amami and Okinawa Islands in Japan. nih.gov Research into the peptide repertoire of O. ishikawae led to the identification of several novel antimicrobial peptides, including two variants of Esculentin-1 (B1576701), designated this compound and Esculentin-1ISb. nih.govimrpress.com Structural comparisons of these peptides indicate a close phylogenetic relationship with peptides found in other Asian odorous frogs, such as Odorrana grahami and Odorrana hosii. nih.gov

Primary Sequence Elucidation and Comparative Analysis

The precise arrangement of amino acids in a peptide chain, its primary sequence, is fundamental to its structure and function. This is determined using techniques such as Edman degradation and mass spectrometry.

The primary structure of this compound consists of a 46-residue amino acid chain. Its specific sequence has been identified and is detailed in the table below. biorxiv.org

PropertyDetails
Peptide Name This compound
Amino Acid Sequence GIFSKFAGKGIKNLLVKGVKNIGKEVGMDVIRTGIDIAGCKIKGEC
Source Organism Odorrana ishikawae
Reference biorxiv.org
The sequence uses standard single-letter amino acid codes.

The esculentin-1 family exhibits a degree of sequence variation, with different homologs identified in various frog species, and sometimes even within the same species. For instance, in Odorrana ishikawae, a second variant, Esculentin-1ISb, was co-identified. nih.gov Other well-characterized variants include Esculentin-1a (B1576700) and Esculentin-1b. nih.gov These peptides share a high degree of sequence homology, particularly in the C-terminal region, but differ by a few amino acid substitutions, primarily in the N-terminal half of the molecule. nih.govresearchgate.net

Table 1: Comparison of Amino Acid Sequences of Selected Esculentin-1 Peptides

Peptide Name Source Organism Amino Acid Sequence Citation
This compound Odorrana ishikawae GIFSKFAGKGIKNLLVKGVKNIGKEVGMDVIRTGIDIAGC KIKGEC biorxiv.org
Esculentin-1ISb Odorrana ishikawae RIFSKIGGKAIKNLILKGIKNIGKEVGMDVIRTGIDVAGC KIKGEC biorxiv.org
Esculentin-1a Pelophylax lessonae/ridibundus GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGC KIKGEC medchemexpress.com
Esculentin-1b Lithobates saharica GIFSKLAGKKLKNLLISGLKNVGKEVGMDVVRTGIDIAGC KIKGEC uniroma1.it

Conserved cysteine residues involved in the disulfide bridge are highlighted in bold.

The molecular mass of a peptide is a critical parameter confirmed during its characterization. For this compound, the molecular mass was determined using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This analytical technique provides a rapid and accurate measurement of the mass of a molecule.

Table 2: Molecular Mass of this compound

Peptide Technique Determined Molecular Mass (Da) Citation
This compound MALDI Mass Spectrometry 4805 uniprot.org

Structural Characterization and Conformational Studies

While the primary sequence of a peptide is a linear code, its function is dictated by the three-dimensional shape it adopts. A defining structural feature of this compound and its relatives is a C-terminal cyclic domain. This loop is formed by an intramolecular disulfide bond between two conserved cysteine residues. researchgate.netuniprot.org In this compound, these are the cysteine residues at positions 40 and 46. uniprot.org

Conformational studies of closely related esculentin peptides, such as truncated versions of Esculentin-1a and -1b, have been performed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that in aqueous solutions, the peptides tend to exist in a flexible, random coil conformation. researchgate.netfrontiersin.org However, in the presence of membrane-mimicking environments (such as lipid micelles or certain solvents), they undergo a significant conformational change, folding into an amphipathic α-helix. researchgate.netnih.govacs.org This helical structure, which positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, is considered essential for the peptide's interaction with and perturbation of microbial cell membranes. jst.go.jp NMR studies on an Esculentin-1a fragment confirmed the adoption of an amphipathic helical structure upon binding to bacterial lipopolysaccharide (LPS). nih.gov

Structural Characterization and Conformational Studies

Secondary Structure Analysis (e.g., Alpha-helical Propensity, CD Spectroscopy)

The secondary structure of Esculentin peptides is highly dependent on their environment. In aqueous solutions, these peptides typically adopt a disordered or random coil conformation. researchgate.netuniroma1.it However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a significant conformational change to form an alpha-helical structure. frontiersin.orgresearchgate.net This transition is crucial for their biological activity, as the helical structure facilitates interaction with microbial membranes. nih.gov

Circular Dichroism (CD) spectroscopy is a key technique used to monitor these structural changes. uniroma1.itnih.gov CD spectra of Esculentin peptides in water show characteristics of a random coil. researchgate.net When TFE or lipid vesicles are introduced, the spectra shift to display the distinctive negative bands around 208 nm and 222 nm, which are hallmarks of an alpha-helix. researchgate.netmdpi.comphotophysics.com For example, studies on Esculentin-1a(1-21)NH₂ and its derivatives have used CD spectroscopy to quantify the increase in helical content with rising concentrations of TFE. frontiersin.org One analysis of Esculentin-1a(1-21)NH₂ predicted its secondary structure to be composed of approximately 47.6% alpha-helix, 30.0% random coil, and 19.1% extended chains. jst.go.jp

The stability of this alpha-helical structure can be influenced by amino acid substitutions. For instance, replacing certain amino acids with aminoisobutyric acid (Aib), a strong helix-promoter, has been shown to significantly increase the stability and content of the alpha-helix in Esculentin-1a fragments. frontiersin.org

EnvironmentDominant Secondary StructureMethod of AnalysisReference
Water / Aqueous SolutionRandom Coil / UnorderedCD Spectroscopy, NMR researchgate.net, uniroma1.it
Membrane-Mimicking (SDS, TFE, Lipid Vesicles)Alpha-helixCD Spectroscopy, NMR frontiersin.org, researchgate.net

Amphipathic Nature and Conformational Flexibility

A critical feature of the alpha-helical structure of Esculentin peptides is its amphipathic character. frontiersin.orgfrontiersin.org When folded into a helix, the amino acid side chains are arranged so that one side of the helix is predominantly hydrophobic (water-repelling) and the other side is hydrophilic (water-attracting), often containing the cationic (positively charged) residues. researchgate.net This spatial separation of hydrophobic and hydrophilic regions is fundamental to how these peptides interact with and disrupt microbial membranes. pensoft.netnih.gov

The helical wheel diagram for Esculentin-1a(1-21)NH₂ clearly illustrates this amphipathicity, showing the clustering of hydrophobic and hydrophilic amino acids on opposite faces of the helix. jst.go.jp This structure allows the peptide to selectively target and insert itself into the negatively charged lipid membranes of bacteria, driven by initial electrostatic interactions followed by hydrophobic interactions. nih.gov

Esculentin peptides exhibit considerable conformational flexibility. researchgate.netresearchgate.net This flexibility allows them to exist in an unstructured state in an aqueous environment and then fold into their active, helical conformation upon encountering a target membrane. researchgate.net NMR studies have confirmed that while Esculentin-1a(1-21)NH₂ adopts a stable amphipathic helical conformation in the presence of lipopolysaccharide (LPS) micelles, some derivatives may show more flexibility in certain regions. researchgate.net For example, a diastereomer containing D-amino acids was found to have a stable alpha-helical conformation at the N-terminal region, while its C-terminal portion remained quite flexible. researchgate.net This inherent flexibility is a key aspect of its mechanism of action, allowing the peptide to adapt to different environments and interact effectively with bacterial membranes. nih.gov

PeptideKey Structural FeatureSignificanceReference
Esculentin-1a(1-21)NH₂Amphipathic alpha-helixAllows interaction with and disruption of microbial membranes. jst.go.jp, researchgate.net
Esculentin-1a(1-21)NH₂Conformational FlexibilityEnables transition from random coil in solution to alpha-helix at the membrane interface. researchgate.net, uniroma1.it

Compound Names Mentioned

Solid-Phase Peptide Synthesis Methodologies (e.g., Fmoc Strategy)

The chemical synthesis of esculentin peptides and their analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), with the 9-fluorenylmethoxycarbonyl (Fmoc) strategy being the most common approach. asm.orgnih.govnih.gov SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.cznih.gov

The Fmoc/tBu (tert-butyl) orthogonal protection strategy is a cornerstone of this process. researchgate.net The N-terminal α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). embrapa.brspringernature.com The synthesis cycle involves the deprotection of the Fmoc group from the resin-bound peptide chain, typically using a secondary amine base like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com This is followed by the coupling of the next Fmoc-protected amino acid, which is activated to facilitate peptide bond formation. embrapa.br This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. nih.gov For the synthesis of esculentin fragments, resins like Rink amide are often used to produce C-terminally amidated peptides, a common feature in natural antimicrobial peptides that can enhance stability and activity. researchgate.netjst.go.jp Microwave-assisted SPPS has also been employed to enhance the efficiency of both deprotection and coupling steps. nih.gov

Purification and Analytical Techniques for Synthetic Peptides (e.g., RP-HPLC, Mass Spectrometry)

Following the completion of the peptide assembly on the solid support, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail, often containing trifluoroacetic acid (TFA). nih.govlcms.cz The resulting crude synthetic peptide contains the desired product along with various impurities, such as deletion sequences, truncated peptides, and byproducts from the cleavage process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides like esculentin and its analogs. asm.orglcms.czharvardapparatus.com This method separates peptides based on their hydrophobicity. nih.gov The crude peptide mixture is loaded onto a hydrophobic stationary phase (e.g., a C18 column), and peptides are eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like TFA to improve peak shape and resolution. lcms.czspringernature.com Fractions are collected and analyzed to isolate the pure peptide.

The identity and purity of the synthesized and purified peptides are confirmed using analytical techniques. The primary structure and molecular weight are verified by mass spectrometry, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) being common methods. asm.orgnih.govresearchgate.netasm.org Analytical RP-HPLC is used to assess the purity of the final product, with purities often exceeding 95-98% for research-grade peptides. asm.orgnih.govfrontiersin.org

Design and Synthesis of Esculentin Analogs and Derivatives

To overcome limitations of natural peptides, such as susceptibility to proteolysis and potential cytotoxicity, and to enhance their therapeutic properties, various analogs of esculentin have been designed and synthesized. These modifications include truncation of the peptide chain, substitution with D-amino acids, and incorporation of non-standard amino acids.

Truncated Peptides (e.g., Esculentin-1a(1-21)NH2, Esc(1-21), Esc(1-18))

Research has shown that the full length of the 46-amino acid esculentin peptide may not be necessary for its antimicrobial activity. This has led to the synthesis of shorter, truncated analogs.

Esculentin-1a(1-21)NH2 , also commonly referred to as Esc(1-21) , is a well-studied truncated analog. plos.org It consists of the first 20 amino acids of esculentin-1a with a C-terminal glycinamide. plos.org This 21-residue peptide was synthesized based on the principle that a minimum length of about 20 amino acids is often required for an α-helical peptide to span a bacterial membrane. frontiersin.orgnih.gov Esc(1-21) has a higher net positive charge (+6) compared to some shorter fragments, which is thought to enhance its interaction with negatively charged microbial membranes. nih.gov It has demonstrated potent and rapid bactericidal activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. frontiersin.org

Esc(1-18) , a shorter 18-amino acid fragment of esculentin-1b, was also synthesized and found to retain significant antimicrobial properties, confining the active region to the N-terminus of the parent peptide. mdpi.com However, the longer Esc(1-21) analog generally exhibits higher antimicrobial potency, which is attributed to its greater length and higher positive charge. frontiersin.org

These truncated peptides are synthesized using the same Fmoc-SPPS methodologies described previously. nih.gov Their design represents a strategy to create smaller, potentially more cost-effective molecules with retained or even improved biological activity profiles.

Peptide NameSequenceLengthKey Features
This compound GIFSKFAGKGIKNLLVKGVKNIGKEVGMDVIRTGIDIAGCKIKGEC46Natural peptide from Odorrana ishikawae
Esc(1-21) GIFSKLAGKKIKNLLISGLKG-NH₂21Truncated, C-terminally amidated, potent anti-pseudomonal activity. plos.orgfrontiersin.org
Esc(1-18) Sequence from N-terminus of Esculentin-1b18Early truncated analog, retains antimicrobial activity. mdpi.com

D-Amino Acid Containing Diastereomers (e.g., Esc(1-21)-1c)

A significant strategy to enhance the stability and modulate the activity of antimicrobial peptides is the incorporation of D-amino acids. Peptides containing D-amino acids are more resistant to degradation by proteases, which are common in biological systems. researchgate.net

Esc(1-21)-1c is a diastereomer of Esc(1-21) where two L-amino acids, Leu¹⁴ and Ser¹⁷, have been replaced by their D-enantiomers (D-Leu and D-Ser, respectively). nih.govmdpi.com This specific modification was rationally designed to disrupt the α-helical structure in the C-terminal region of the peptide, which has been shown to reduce cytotoxicity towards mammalian cells while preserving or even enhancing antimicrobial and antibiofilm activity. researchgate.netmdpi.comnih.gov

Circular dichroism and NMR studies have confirmed that while Esc(1-21) adopts a continuous α-helical structure in membrane-mimicking environments, Esc(1-21)-1c maintains a helical conformation only in the N-terminal region, with a more flexible C-terminus due to the helix-breaking D-amino acids. mdpi.comresearchgate.net This structural change is correlated with its reduced toxicity and increased stability against proteases like human and bacterial elastase. researchgate.netasm.org The synthesis of these diastereomers follows the standard Fmoc-SPPS protocol, simply incorporating the desired Fmoc-protected D-amino acids at the appropriate steps in the sequence. nih.gov

Peptide NameSequence/ModificationKey Features
Esc(1-21) GIFSKLAGKKIKNLLISGLKG-NH₂All L-amino acids.
Esc(1-21)-1c GIFSKLAGKKIKNl LIs GLKG-NH₂ (l=D-Leu, s=D-Ser)Diastereomer with two D-amino acids. nih.gov Increased stability, reduced cytotoxicity, potent antibiofilm activity. researchgate.netasm.orgnih.gov

Modified Amino Acids and Their Incorporation into Esculentin Analogs

Beyond D-amino acid substitution, other non-standard or modified amino acids can be incorporated to fine-tune the properties of esculentin analogs. A notable example is the use of α-aminoisobutyric acid (Aib) , a non-proteinogenic amino acid known for its strong tendency to induce and stabilize α-helical conformations in peptides. frontiersin.orgnih.gov

An analog, [Aib¹,¹⁰,¹⁸]-Esc(1-21) , was synthesized by replacing three amino acids in the parent Esc(1-21) sequence with Aib residues. frontiersin.org The goal was to increase the peptide's helicity, which was hypothesized to enhance its activity against Gram-positive bacteria, a class of microbes against which Esc(1-21) is less potent. nih.gov Indeed, the Aib-containing analog exhibited a more stable α-helical structure and showed improved activity against Staphylococcus species. frontiersin.orgnih.gov However, this increased helicity was also associated with higher cytotoxicity against mammalian cells compared to the parent peptide, highlighting the delicate balance between antimicrobial efficacy and toxicity that must be managed in analog design. frontiersin.orgnih.gov

Contextualizing Esculentin 1isa Within the Esculentin Peptide Family

The esculentin (B142307) family of peptides was first discovered in the skin of the European frog Rana esculenta. frontiersin.orgnih.gov Members of the esculentin-1 (B1576701) subfamily are characterized by a primary structure of 46 amino acids and a distinctive C-terminal heptapeptide (B1575542) ring formed by a disulfide bridge. frontiersin.org They typically have a net positive charge and adopt an α-helical structure in membrane-like environments. frontiersin.org

Esculentin-1ISa was specifically isolated from the endangered Japanese frog species, Odorrana ishikawae. nih.gov Along with its close relative, Esculentin-1ISb, it was identified as part of a study to understand the innate immune system of this species. nih.gov The primary structures of these peptides suggest a close evolutionary relationship with those found in other Asian odorous frogs like Odorrana grahami and Odorrana hosii. nih.gov

Table 1: Comparison of Esculentin Family Members

Peptide Name Source Organism Key Characteristics
Esculentin-1a (B1576700) Pelophylax lessonae/ridibundus (Rana esculenta) Potent activity against Pseudomonas aeruginosa. nih.goveurekaselect.com
Esculentin-1b Pelophylax lessonae/ridibundus (Rana esculenta) The N-terminal 1-18 fragment retains broad antimicrobial activity. nih.gov
Esculentin-1c Korean Rana esculenta Shows sequence variation compared to European counterparts. researchgate.net
Esculentin-2CHa Rana chiricahuensis Broad-spectrum antimicrobial activity with low cytotoxicity to human red blood cells. wikipedia.org
This compound Odorrana ishikawae Broad-spectrum growth inhibition against various microorganisms. nih.gov
Esculentin-1ISb Odorrana ishikawae Also isolated from Odorrana ishikawae, showing close relation to this compound. nih.gov

Research Significance and Potential Academic Applications of Esculentin Peptides

The esculentin (B142307) peptide family, including Esculentin-1ISa, holds considerable promise for various academic and research applications. Their potent and broad-spectrum antimicrobial activity makes them valuable subjects for the development of new anti-infective agents, particularly in an era of increasing antibiotic resistance. imrpress.comresearchgate.net

Detailed research findings have highlighted the multifaceted potential of these peptides:

Antimicrobial Activity: this compound has demonstrated broad-spectrum growth inhibition against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Candida albicans. nih.gov Studies on other esculentins, such as Esculentin-1a (B1576700) and its derivatives, have shown potent activity against both the planktonic (free-living) and biofilm forms of the pathogenic bacterium Pseudomonas aeruginosa. mdpi.comnih.gov Biofilms are notoriously difficult to treat with conventional antibiotics, making this a significant area of research.

Mechanism of Action: The primary mechanism of action for many esculentins is the disruption of microbial cell membranes. bohrium.commdpi.com However, research also suggests that they can have intracellular targets. imrpress.commdpi.com For instance, some esculentin-derived peptides have been shown to enter host cells and act on intracellular bacteria. nih.gov Understanding these mechanisms at a molecular level is a key focus of ongoing research.

Wound Healing: Beyond their direct antimicrobial effects, some esculentin derivatives have been found to promote wound healing. nih.govplos.org For example, Esculentin-1a(1-21)NH2 has been shown to stimulate the migration of human keratinocytes, a crucial step in skin re-epithelialization, through a mechanism involving the epidermal growth factor receptor (EGFR). plos.org It also promotes angiogenesis, the formation of new blood vessels, which is vital for tissue repair. nih.govjst.go.jp

Immunomodulatory Properties: Research indicates that some esculentin peptides possess immunomodulatory properties, meaning they can influence the host's immune response. eurekaselect.com This adds another layer to their potential therapeutic applications, as modulating the immune system can be beneficial in fighting infections and promoting healing.

Table 2: Investigated Activities of Esculentin Peptides

Activity Peptide/Derivative Model System Key Findings Reference
Antimicrobial This compound In vitro Broad-spectrum inhibition of E. coli, S. aureus, MRSA, B. subtilis, C. albicans. nih.gov
Antibiofilm Esculentin-1a(1-21) Pseudomonas aeruginosa Potent activity against both planktonic and biofilm cells. nih.gov
Wound Healing Esculentin-1a(1-21)NH2 Human keratinocytes (HaCaT cells) Stimulates cell migration via EGFR activation. plos.org
Angiogenesis Esculentin-1a(1-21)NH2 In vivo (mice), HUVECs Accelerates wound healing by promoting angiogenesis through the PI3K/AKT pathway. nih.govjst.go.jp
Intracellular Activity Esculentin-1a derivatives Bronchial cells Promote clearance of internalized P. aeruginosa. nih.gov

The study of this compound and its relatives continues to be a vibrant area of scientific inquiry. The unique properties of these amphibian-derived peptides offer a valuable template for the design of novel therapeutic agents and provide deeper insights into the intricate workings of the innate immune system.

The Amphibian Peptide this compound: A Detailed Chemical Profile

This compound is a member of the esculentin family of antimicrobial peptides, complex molecules found in the skin secretions of certain amphibians. These peptides are a key component of the innate immune system of these animals, providing a first line of defense against a broad range of pathogens. This article details the discovery, chemical structure, and molecular characteristics of this compound, adhering to a strict scientific framework.

Mechanistic Elucidation of Biological Activities

Interactions with Microbial Cellular Membranes

The initial and most critical phase of Esculentin-1ISa's antimicrobial action involves a series of interactions with the bacterial cell membrane. These peptides are generally unstructured in aqueous solutions but adopt distinct secondary structures, such as α-helices, upon encountering the membrane environment. acs.org

The vast majority of antimicrobial peptides, including those in the esculentin (B142307) family, possess a net positive charge due to the presence of basic amino acid residues like lysine. researchgate.net This cationicity is fundamental to their mechanism. researchgate.net The initial contact between the peptide and a bacterial cell is mediated by electrostatic interactions. acs.orguniroma1.it The positively charged peptide is attracted to the negatively charged components of the microbial cell surface. uniroma1.itwakopyrostar.com In Gram-negative bacteria, these anionic sites are primarily the phosphate (B84403) groups of Lipopolysaccharide (LPS) molecules in the outer membrane, while in Gram-positive bacteria, they are lipoteichoic acids (LTA). uniroma1.itbiorxiv.org This electrostatic attraction facilitates the accumulation of the peptide on the bacterial surface, a prerequisite for subsequent disruptive actions. biorxiv.orgrsc.org

Following the initial electrostatic binding, the peptide's hydrophobic residues insert into the lipid bilayer of the plasma membrane. acs.orgimrpress.com This process is believed to occur through several proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models, all of which involve the peptide crossing the bilayer in some fashion. rowan.edu For some related esculentin peptides, the lethal event for bacteria is directly concurrent with the permeation of the inner membrane. nih.gov The accumulation of peptides on the membrane surface can lead to the formation of pores or channels, which disrupts the normal ionic gradients and causes leakage of essential intracellular contents, such as ions and ATP, leading to cell death. mdpi.com In some cases, at higher concentrations, the peptides may exert a detergent-like effect, causing a complete disintegration of the membrane. imrpress.com

For Gram-negative bacteria, the outer membrane presents a formidable barrier that must be breached. frontiersin.org Cationic peptides like this compound are thought to traverse this layer via a "self-promoted uptake" mechanism. uniroma1.it The peptide's binding to LPS displaces divalent cations (like Mg²⁺ and Ca²⁺) that are crucial for stabilizing the outer membrane structure. uniroma1.it This displacement creates local disorder and transient gaps in the outer membrane, allowing the peptide itself to penetrate through to the periplasmic space and subsequently reach the inner plasma membrane. uniroma1.itfrontiersin.org The ability to permeabilize the outer membrane is an essential step in the killing of Gram-negative bacteria. biorxiv.orgresearchgate.net

The interaction with Lipopolysaccharide (LPS) is a critical aspect of the mechanism against Gram-negative bacteria. mdpi.com LPS is not only a structural component but also a potent endotoxin. wakopyrostar.commdpi.com Studies on related peptides have shown that binding to LPS is a key factor. koreascience.kr This interaction is driven by both electrostatic forces between the peptide's positive charges and the LPS phosphate groups, and hydrophobic interactions between aromatic residues and the fatty acid chains of LPS. koreascience.kr This binding can induce a conformational change in the peptide, often promoting the formation of its active α-helical structure. koreascience.kr Furthermore, some AMPs can break apart the large aggregate structures that free LPS forms in solution. wakopyrostar.com By disrupting these aggregates and neutralizing LPS, the peptide may not only facilitate its own passage but also reduce the host's inflammatory response to the endotoxin. wakopyrostar.comunits.it

Table 1: Summary of this compound's Interactions with Microbial Membranes

Interaction PhaseTarget ComponentMechanismConsequence
Initial Binding Anionic Phospholipids, Lipopolysaccharide (LPS), Lipoteichoic Acid (LTA)Electrostatic attraction between the cationic peptide and anionic membrane components. acs.orguniroma1.itAccumulation of peptide on the microbial surface. biorxiv.org
Outer Membrane Translocation (Gram-negative) Lipopolysaccharide (LPS)Displacement of divalent cations (Mg²⁺, Ca²⁺), leading to local disorder ("Self-promoted uptake"). uniroma1.itIncreased outer membrane permeability, allowing peptide to reach the inner membrane. biorxiv.org
Inner Membrane Disruption Phospholipid BilayerInsertion of hydrophobic peptide regions, leading to pore formation (e.g., toroidal, barrel-stave) or detergent-like solubilization. imrpress.comrowan.eduMembrane permeabilization, leakage of cellular contents, depolarization, and cell death. nih.govmdpi.com
LPS Neutralization Lipopolysaccharide (LPS)Binding to and disaggregation of LPS molecules. wakopyrostar.comkoreascience.krReduced endotoxic activity and facilitation of membrane disruption. units.it

Effects on Outer Membrane Permeability

Intracellular Biological Targets and Pathways

While membrane disruption is the most widely accepted primary killing mechanism for many AMPs, some can translocate into the cytoplasm and interfere with vital intracellular processes. imrpress.commdpi.com

Once a peptide has successfully permeabilized the membrane and entered the cell, it has the potential to inhibit key metabolic pathways. mdpi.com Some AMPs have been shown to bind to nucleic acids (DNA and RNA) or interfere with the cellular machinery responsible for their synthesis and the subsequent synthesis of proteins. mdpi.comthermofisher.compressbooks.pub The inhibition of these fundamental processes, which are essential for all cellular functions and replication, would represent a potent secondary killing mechanism. lumenlearning.com However, for the Esculentin family, the evidence points strongly toward membrane disruption as the principal and most rapid mode of action. nih.gov A proteomic analysis of E. coli treated with a fragment of Esculentin-1b found only limited changes to the bacterium's protein expression profile, underscoring that the bacterial membrane is the major target rather than intracellular processes. nih.gov Therefore, while intracellular targeting is a known mechanism for some AMPs, it is likely a secondary or less significant effect for this compound compared to its potent membrane-disrupting activity.

Modulation of Bacterial Gene Expression (e.g., flhDC, csrA, hha operons)

This compound and its derivatives have been shown to exert anti-virulence effects by modulating the expression of key bacterial genes involved in motility and biofilm formation. In Escherichia coli O157:H7, derivatives of Esculentin-1a (B1576700), such as Esc(1-21) and Esc(1-18), have been observed to influence the flhDC master operon, which is essential for flagellar synthesis and motility. nih.gov The expression of both flhDC and the downstream flagellar gene fliC was found to be increased, indicating that genes related to flagellar synthesis are targets of these peptides. nih.gov

This modulation appears to be indirect, through the upregulation of other regulatory genes. Specifically, a significant induction of csrA and hha was noted in E. coli treated with Esculentin-1a derivatives. nih.gov The CsrA protein is a global regulator that, in E. coli, stabilizes the flhDC transcript, thereby increasing its expression. nih.govresearchgate.net Similarly, the Hha protein positively interacts with the flhDC promoter. nih.gov Therefore, it is suggested that Esculentin-1a derivatives influence the flhDC operon by inducing the csrA and hha genes, which in turn control biofilm formation and motility. nih.gov

Intracellular Localization and Direct Antimicrobial Effects

A critical aspect of the antimicrobial action of this compound and its derivatives is their ability to translocate across the bacterial membrane and accumulate within the cytoplasm. mdpi.comfrontiersin.orguniroma1.it This intracellular localization allows the peptide to interact with various internal targets, a mechanism that complements its membrane-disrupting activities. mdpi.comfrontiersin.org Once inside the cell, these peptides can interfere with essential processes such as DNA replication, transcription, and protein synthesis. frontiersin.org This multifaceted approach, targeting both the bacterial envelope and intracellular components, is a hallmark of potent antimicrobial peptides and is thought to be a strategy to overcome the development of resistance. mdpi.comfrontiersin.org The primary mechanism often involves an initial electrostatic interaction with the negatively charged microbial membrane, leading to disruption and entry into the cell. nih.gov

Modulation of Eukaryotic Cellular Processes (Research Context)

Stimulation of Keratinocyte Migration and Re-epithelialization Mechanisms

In the context of wound healing, derivatives of Esculentin-1a have demonstrated significant capabilities in promoting the migration of human keratinocytes, which is a fundamental process for skin re-epithelialization. plos.orgfrontiersin.orgresearchgate.net Specifically, the fragment Esculentin-1a(1-21)NH2 has been shown to stimulate the migration of immortalized human keratinocytes (HaCaT cells) and primary human epidermal keratinocytes. plos.orgresearchgate.netnih.gov This pro-migratory effect is observed over a range of concentrations and is considered more potent than that of the human cathelicidin (B612621) LL-37. plos.orgfrontiersin.org The promotion of wound closure by Esculentin-1a derivatives is primarily attributed to the stimulation of cell migration rather than an increase in cell proliferation. plos.orgfrontiersin.org

Activation of Epidermal Growth Factor Receptor (EGFR) Signaling

The mechanism underlying the stimulation of keratinocyte migration by Esculentin-1a derivatives involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. plos.orgfrontiersin.orgresearchgate.netnih.gov Studies using specific inhibitors have demonstrated that the peptide-induced migration of HaCaT cells is significantly impaired when EGFR-mediated signaling is blocked. plos.orgnih.govnih.gov This indicates that the activation of EGFR is a crucial step in the signaling cascade initiated by the peptide. plos.orgnih.gov The transactivation of EGFR by these peptides is a key event that leads to downstream signaling, ultimately promoting the cellular motility required for wound repair. nih.govjst.go.jp

Involvement of STAT3 Protein Activation

A critical downstream component of the EGFR signaling pathway that is activated by Esculentin-1a derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. plos.orgfrontiersin.orgresearchgate.netnih.gov Following the activation of EGFR, STAT3 is phosphorylated. frontiersin.org This activation of STAT3 is essential for the peptide-induced cell migration. plos.orgfrontiersin.org The involvement of STAT3 is significant as it is a known regulator of cell migration, proliferation, and survival, all of which are vital processes in skin remodeling and wound healing. frontiersin.orgoncotarget.com The inhibition of STAT3 has been shown to counteract the pro-migratory effects of these peptides on keratinocytes, confirming its central role in this process. plos.orgresearchgate.net

Data Tables

Table 1: of this compound and its Derivatives

Category Specific Process/Target Effect Model System
Bacterial Gene Expression flhDC, csrA, hha operonsUpregulation of csrA and hha leading to modulation of flhDCEscherichia coli O157:H7
Bacterial Metabolism General Metabolic ProcessesImplied disruption of central pathways like glycolysisGeneral
Antimicrobial Action Intracellular LocalizationTranslocation across the bacterial membrane and accumulation in the cytoplasmBacteria
Keratinocyte Function Migration and Re-epithelializationStimulation of cell migrationHuman Keratinocytes (HaCaT, primary)
Eukaryotic Signaling Epidermal Growth Factor Receptor (EGFR)Activation/PhosphorylationHuman Keratinocytes
Eukaryotic Signaling STAT3 ProteinActivation/PhosphorylationHuman Keratinocytes

Biological Activities and Efficacy in Research Models

Broad-Spectrum Antimicrobial Activity Research

Esculentin-1ISa and its derivatives have been the subject of extensive research, revealing a wide range of antimicrobial properties. These peptides have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Activity against Gram-Positive Bacterial Strains (e.g., S. agalactiae, C. jeikeium)

Derivatives of the Esculentin-1 (B1576701) peptide family, such as Esc(1-18) and Esc(1-21), have demonstrated notable bactericidal activity against Gram-positive bacteria. nih.govresearchgate.net Research has specifically highlighted their effectiveness against Streptococcus agalactiae and Corynebacterium jeikeium. nih.govresearchgate.net C. jeikeium is a bacterium that is part of the normal skin flora but can cause serious infections in immunocompromised individuals. uniroma1.itresearchgate.netnih.gov Studies have identified Esc(1-21) and Esc(1-18) as highly active against C. jeikeium, with low minimum inhibitory and bactericidal concentrations. uniroma1.itresearchgate.net The mechanism of action is believed to involve the perturbation of the bacterial cell membrane. nih.gov

Activity against Gram-Negative Bacterial Strains (e.g., P. aeruginosa, E. coli O157:H7)

This compound and its related peptides have shown potent activity against several Gram-negative bacterial strains. Notably, derivatives like Esc(1-21) and Esc(1-18) have been found to be effective against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net P. aeruginosa is an opportunistic pathogen known for causing severe infections, particularly in hospital settings and in patients with cystic fibrosis. nih.govnih.govresearchgate.net

Furthermore, research has focused on the activity of these peptides against the enterohemorrhagic E. coli O157:H7 strain, a pathogen responsible for foodborne illnesses that can lead to severe complications. nih.govmdpi.comhopkinsmedicine.org Studies have shown that Esculentin-1 derivatives can effectively inhibit the growth of E. coli O157:H7. nih.govmdpi.com The bactericidal concentrations for Esc(1-21) against E. coli O157:H7 have been reported to be in the range of 4 to 8 µM, while for Esc(1-18), they are between 32 and 64 µM. nih.govnih.gov

Antifungal Activity against Yeast Species (e.g., Candida albicans, Saccharomyces cerevisiae)

The antimicrobial spectrum of Esculentin (B142307) peptides extends to fungal species. Research has documented the activity of Esculentin-1 derivatives against the yeast Candida albicans, a common cause of fungal infections in humans. nih.govresearchgate.netnih.gov The peptide Esc(1-18) has been shown to have a direct, membrane-perturbing activity against C. albicans. nih.gov

Additionally, studies have investigated the effects of Esc(1-21) on Saccharomyces cerevisiae, a model eukaryotic organism. researchgate.netnih.gov This research has provided insights into the peptide's mechanism of action against eukaryotic cells, revealing that it can induce changes in cell metabolism and structure. researchgate.netnih.gov

Anti-Biofilm Research

Bacterial biofilms are structured communities of microorganisms that are notoriously difficult to eradicate and contribute to persistent infections. mdpi.commdpi.com this compound and its derivatives have demonstrated significant potential in combating these resilient structures.

Inhibition of Biofilm Formation

Several studies have highlighted the ability of Esculentin peptides to prevent the formation of biofilms by various pathogens. mdpi.com Derivatives such as Esc(1-21) and Esc(1-18) have been shown to reduce biofilm formation by E. coli O157:H7 at concentrations below their minimum inhibitory concentration for planktonic cells. mdpi.comnih.gov This suggests a specific anti-biofilm activity that is distinct from its direct bactericidal effects. mdpi.com

Similarly, research on P. aeruginosa has demonstrated that Esculentin-1a (B1576700) derived peptides can inhibit biofilm formation. frontiersin.orgdntb.gov.uanih.gov This inhibition is linked to the peptide's ability to interfere with bacterial motility and the production of virulence factors. frontiersin.orgnih.gov

Disruption of Pre-Formed Biofilms

In addition to preventing biofilm formation, Esculentin peptides have been shown to disrupt already established biofilms. mdpi.com The peptide Esculentin(1-21) has demonstrated potent activity against pre-formed biofilms of P. aeruginosa. nih.govresearchgate.net This disruptive capability is crucial for treating chronic infections where biofilms are already well-established.

Studies using scanning electron microscopy have visually confirmed the ability of Esculentin derivatives to damage the structure of E. coli O157:H7 biofilms. mdpi.comnih.gov This evidence underscores the therapeutic potential of these peptides in addressing biofilm-related infections.

Modulation of Virulence Factors and Pathogenicity Genes within Biofilms

The diastereomer of Esculentin-1a, Esc(1-21)-1c, has demonstrated notable capabilities in preventing the formation of Pseudomonas aeruginosa biofilms, even at concentrations below those required to inhibit bacterial growth (sub-MIC). nih.gov This preventative action is linked to the peptide's ability to interfere with bacterial motility and reduce the production of key virulent metabolites, such as the siderophore pyoverdine and biosurfactants like rhamnolipids. nih.gov

The molecular mechanism underlying these effects involves the modulation of gene expression. Research indicates that the presence of just two D-amino acids in the Esc(1-21)-1c sequence is enough to downregulate the expression of genes associated with biofilm formation. nih.gov This is thought to occur through the peptide's interaction with the bacterial signaling nucleotide, guanosine (B1672433) pentaphosphate/tetraphosphate (ppGpp). By binding to ppGpp, Esc(1-21)-1c interferes with the ppGpp-mediated signaling pathway, which is crucial for controlling virulence and the switch to a sessile, biofilm-forming lifestyle in P. aeruginosa. nih.gov This interaction is likely prolonged and enhanced due to the greater stability of the diastereomer peptide. nih.gov

Research on Resistance Induction and Synergy

A significant advantage of antimicrobial peptides (AMPs) like the Esculentin-1a derivative, Esc-1a(1-21)NH₂, is the low propensity for bacteria to develop resistance. nih.gov The primary mechanism of action for this peptide is the direct perturbation and disruption of the bacterial cell membrane. nih.gov This process begins with an electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, leading to the formation of local breakages or pores. nih.gov

This mechanism of action contrasts sharply with that of many conventional antibiotics, which typically target specific intracellular enzymes or metabolic pathways. nih.gov Such specific targets are susceptible to modification through single-point mutations, which can quickly lead to antibiotic resistance. For bacteria to develop resistance to a membrane-disrupting peptide, they would need to fundamentally alter the composition of their cell membrane, a change that would likely be detrimental to the organism's own survival. nih.gov This inherent difficulty in altering the membrane structure is believed to significantly limit the induction of microbial resistance. nih.govmdpi.com

Research has demonstrated that Esculentin peptides can work in concert with conventional antibiotics to enhance their efficacy against pathogenic bacteria. Specifically, the diastereomer Esc(1-21)-1c has been shown to have a synergistic effect with several antibiotics against Pseudomonas aeruginosa. frontiersin.org Synergy, defined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, indicates that the combined effect of the two agents is greater than the sum of their individual effects. frontiersin.org

The mechanism behind this synergy involves the downregulation of bacterial efflux pumps. frontiersin.orgnih.gov Proteomic and transcriptional analyses revealed that treating P. aeruginosa with a sub-inhibitory concentration of Esc(1-21)-1c led to a significant decrease in the production of three key proteins of the MexAB-OprM efflux pump: MexA, MexB, and OprM. frontiersin.orgnih.gov This tripartite pump is a major contributor to multidrug resistance in P. aeruginosa by actively extruding antibiotics from the bacterial cell. nih.gov By inhibiting the expression of this pump, Esc(1-21)-1c effectively increases the intracellular concentration of the co-administered antibiotic, making the bacterium more susceptible to its action. frontiersin.org

Similar synergistic or additive effects have been noted with other Esculentin fragments. For instance, Esc(1-18), a fragment of esculentin-1b, displayed synergistic bactericidal effects when combined with amikacin (B45834) or colistin (B93849) against Stenotrophomonas maltophilia. nih.gov

Table 1: Synergistic Activity of Esc(1-21)-1c with Conventional Antibiotics against P. aeruginosa PAO1

Antibiotic FICI Value Interpretation
Erythromycin 0.375 Synergy
Chloramphenicol 0.25 Synergy
Tetracycline 0.375 Synergy
Ceftazidime 0.625 Additive
Tobramycin 2 No Interaction

Data sourced from a 2023 study on the combined effects of Esc(1-21)-1c and antibiotics. frontiersin.org

In Vivo Mechanistic Studies in Animal Models:

Preclinical Research on Kidney Bacterial Load Reduction in UTI Models:There is no specific literature detailing the mechanistic role of this compound in preclinical models of urinary tract infections.

It is not possible to generate a scientifically accurate article that adheres to the provided outline while focusing solely on the compound this compound. The available scientific data for the specified biological activities pertains to other, albeit related, esculentin peptides. Constructing the requested article would necessitate the extrapolation of findings from these distinct compounds, a practice that would not be scientifically rigorous or accurate.

Therefore, the requested article cannot be produced as per the strict content and subject constraints. Further research specifically investigating the biological activities of this compound is required before such an article could be written.

Structure Activity Relationship Sar and Peptide Engineering Research

Correlating Amino Acid Sequence with Biological Activities

The biological activity of Esculentin-1ISa and its analogs is intrinsically linked to their amino acid sequence. These peptides are characterized by their cationic nature and hydrophobicity, which are crucial for their interaction with microbial membranes. imrpress.comresearchgate.net The sequence determines the peptide's net positive charge, typically ranging from +2 to +9, which facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell walls. uniroma1.it

Esculentin-1 (B1576701) peptides, including this compound, are composed of 46 amino acids and feature a disulfide bridge at the C-terminus. researchgate.netnih.gov This structural motif is important for maintaining the peptide's conformation and, consequently, its biological function. researchgate.net The primary structure of this compound, identified from the frog Odorrana grahami, is GIFSKFAGKGIKNLLVKGVKNIGKEVGMDVIRTGIDIAGCKIKGEC. imrpress.comuniroma1.itunits.it Variations in the amino acid sequence, even minor ones, can lead to significant changes in the antimicrobial spectrum and potency. researchgate.net For instance, the N-terminal region of esculentin (B142307) peptides is considered critical for their antimicrobial activity. pensoft.netnih.gov

Research on esculentin derivatives has shown that specific amino acid substitutions can modulate their activity. For example, a derivative of esculentin-1a (B1576700), Esc(1-21), which is active against Gram-negative bacteria like Pseudomonas aeruginosa, shows weaker activity against Gram-positive bacteria. nih.gov This highlights the role of the amino acid sequence in determining target specificity.

Impact of Peptide Length and Truncations on Activity Spectrum

The length of antimicrobial peptides (AMPs) is a critical determinant of their efficacy and spectrum of activity. pensoft.net Studies on various AMPs, including derivatives of esculentin, have demonstrated a clear correlation between peptide length and antimicrobial potency. mdpi.com Truncation, the removal of amino acids from the peptide chain, can significantly alter its biological properties. mdpi.com

The minimum length required for an α-helical peptide to span a phospholipid bilayer is approximately 20 amino acids. nih.gov This provides a rationale for the activity observed in truncated versions like Esc(1-21), a 21-amino acid derivative of esculentin-1a. nih.govnih.gov While this shorter peptide is potent, especially against Gram-negative bacteria, its activity spectrum differs from the full-length parent molecule, indicating that peptide length influences target specificity. nih.govnih.gov Shorter peptides may also exhibit altered resistance to proteolysis, as fewer cleavage sites may be present. frontiersin.org

Influence of D-Amino Acid Substitutions on Efficacy and Stability

The substitution of naturally occurring L-amino acids with their D-enantiomers is a key strategy in peptide engineering to enhance stability and modulate efficacy. nih.govfrontiersin.org D-amino acid substitutions can significantly improve the resistance of peptides to proteolytic degradation by enzymes, which typically recognize L-amino acid configurations. nih.govfrontiersin.orgacs.org

In the context of esculentin derivatives, the introduction of D-amino acids has been explored to create more robust antimicrobial agents. For example, a diastereomer of Esc(1-21) containing D-amino acids was found to be more stable to proteolysis and more effective in eradicating Pseudomonas biofilms. uniroma1.it While this D-isomer showed potent bactericidal activity, it was slightly weaker than the all-L-amino acid version against the free-living form of the pathogen. uniroma1.it

The position of the D-amino acid substitution is crucial. Substitutions at the N- or C-terminus of a peptide generally have a minimal effect on the secondary structure, such as the α-helix, and can maintain or even enhance antimicrobial activity. nih.gov However, substitutions within the core of the peptide sequence can disrupt the secondary structure, potentially leading to a loss of activity. nih.gov Strategic placement of D-amino acids can also reduce the hemolytic activity (toxicity to red blood cells) of a peptide without compromising its antimicrobial power. mdpi.com

Rational Design Principles for Enhanced Antimicrobial Properties

The rational design of antimicrobial peptides like this compound aims to optimize their therapeutic potential by improving their stability, selectivity, and potency. nih.govfrontiersin.org This involves a deep understanding of the structure-activity relationships that govern their function.

Strategies for Improved Proteolytic Stability

A major hurdle for the therapeutic application of antimicrobial peptides is their susceptibility to degradation by proteases. nih.govacs.org Several strategies are employed to enhance their proteolytic stability:

D-Amino Acid Substitution: As discussed previously, replacing L-amino acids with their D-isomers at strategic positions can render the peptide resistant to protease cleavage. nih.govfrontiersin.org This approach has been successfully applied to esculentin analogs. uniroma1.it

Terminal Modifications: Amidation of the C-terminus and acetylation of the N-terminus can protect the peptide from exopeptidases. nih.gov

Incorporation of Non-Coded Amino Acids: Introducing unusual amino acids, such as α-aminoisobutyric acid (Aib), can induce specific secondary structures and increase resistance to enzymatic degradation. nih.govnih.gov In a study on an esculentin-1a derivative, substituting Glycine with Aib at position 8 resulted in a peptide with improved biostability. nih.gov

Cyclization: Creating a cyclic peptide, either through a head-to-tail or side-chain linkage, can restrict the peptide's conformation and make it less accessible to proteases. nih.gov

Optimization for Specific Target Selectivity

Enhancing the selectivity of antimicrobial peptides for microbial cells over host cells is crucial for minimizing toxicity. nih.govnih.gov Key strategies include:

Amino Acid Substitutions: Strategic single-residue substitutions can significantly alter the target spectrum. For instance, replacing Glycine with Aib in an Esc(1-21) analog not only improved stability but also expanded its activity to include Gram-positive bacteria like Staphylococcus aureus, including drug-resistant strains. nih.gov

Hybrid Peptide Design: Combining sequences from different antimicrobial peptides can lead to novel molecules with enhanced properties. A hybrid peptide designed from Esculentin-1a and melittin (B549807) showed a higher positive charge, which was predicted to enhance its antimicrobial activity. pensoft.net

Conformational Flexibility and Its Role in Antimicrobial Activity

The three-dimensional structure and conformational flexibility of antimicrobial peptides are critical to their mechanism of action. pensoft.netmdpi-res.com this compound and its analogs are known to adopt an amphipathic α-helical structure, particularly when interacting with cell membranes or membrane-mimicking environments. researchgate.netpensoft.net This structure, with its distinct hydrophobic and hydrophilic faces, allows the peptide to insert into and disrupt the lipid bilayer of microbial membranes.

The flexibility of the peptide allows it to transition from a random coil state in an aqueous solution to a more ordered helical structure upon encountering a membrane surface. uniroma1.it This induced folding is a key aspect of its function. The degree of helicity can influence the peptide's lytic activity. mdpi.com

Studies on esculentin derivatives have shown that modifications affecting conformational flexibility can impact biological activity. For example, the introduction of a helix-inducing residue like Aib in Esc(1-21) resulted in a higher α-helical content and a bent structure, which was correlated with improved activity against S. aureus. nih.gov This suggests that a specific, yet potentially flexible, conformation is optimal for disrupting the target membrane. The ability of the peptide to adopt a defined but adaptable structure is therefore a crucial element in its potent antimicrobial capabilities.

Advanced Research Methodologies and Techniques Utilized

Molecular Biology and Genetic Techniques

Molecular and genetic tools allow researchers to probe the effects of Esculentin-1ISa on bacterial physiology at the level of gene and protein expression.

Proteomics and Protein Target Identification (e.g., OMPs)

Proteomics allows for the large-scale study of proteins, providing a snapshot of the proteins expressed by an organism under specific conditions. This is particularly useful for identifying potential protein targets of antimicrobial peptides, such as the Outer Membrane Proteins (OMPs) of Gram-negative bacteria. univr.it The standard methodology involves isolating proteins from treated and untreated bacteria, separating them (often using two-dimensional gel electrophoresis), and identifying them via mass spectrometry. univr.itcureffi.org

MethodologyOrganismPeptide StudiedKey Finding
Proteomic Analysis (2D-PAGE and Mass Spectrometry)Escherichia coliEsculentin-1b(1-18)Limited modification of the bacterial protein expression profile was observed. nih.govresearchgate.net

Generation and Analysis of Knockout Mutants

Gene knockout is a genetic technique where a specific gene in an organism is made inoperative. nih.gov By creating knockout mutants of bacteria that lack certain genes (e.g., for specific OMPs or stress response pathways), researchers can test the importance of those genes in the mechanism of action of a compound like this compound. creative-proteomics.comamericanpeptidesociety.org If a mutant strain shows increased resistance to the peptide, it implies the knocked-out gene plays a role in the peptide's efficacy, either as a direct target or as part of a crucial response pathway.

Detailed Research Findings: Currently, there are no published studies that specifically utilize knockout mutants to analyze the activity of this compound. However, the utility of this approach is recognized within the field. Research on related esculentin (B142307) derivatives has led to the proposal that future studies should involve the design of knockout mutants for the genes identified through RT-qPCR analysis (such as flhC, hha, etc.). nih.gov Evaluating the phenotype of these mutants in the presence of the peptide would be a critical next step to confirm whether these genes are essential components of the bacterial defense mechanism or are directly involved in the peptide's mode of action. nih.gov

Biophysical and Spectroscopic Approaches

Biophysical techniques are indispensable for characterizing the structural properties of peptides and their interactions with model membrane systems.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. researchgate.net It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. cureffi.org Characteristic CD spectra can reveal the proportion of α-helices, β-sheets, and random coil structures a peptide adopts in different environments.

Detailed Research Findings: CD spectroscopy performed on the related peptide Esculentin-1b(1-18) has provided clear insights into its structural flexibility. researchgate.net In an aqueous solution (water), the peptide exhibits a CD spectrum characteristic of a random coil, or disordered, conformation. researchgate.net However, upon introduction into a membrane-mimicking environment, such as a mixture of water and trifluoroethanol (TFE), the peptide undergoes a significant conformational change. researchgate.net With increasing concentrations of TFE, Esc(1-18) folds into an α-helical structure. researchgate.net This demonstrates that the peptide is unstructured in solution but adopts its active, helical conformation upon interacting with a lipid environment, a hallmark of many membrane-active antimicrobial peptides.

PeptideEnvironmentObserved Secondary StructureReference
Esculentin-1b(1-18)Aqueous Solution (Water)Random Coil researchgate.net
Membrane-Mimicking (TFE/Water)α-Helical researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides high-resolution information about molecular structure, dynamics, and interactions at the atomic level. researchgate.net For peptides, NMR can be used to determine the three-dimensional structure in solution or when bound to membrane mimetics like micelles.

Detailed Research Findings: NMR studies have been crucial in defining the structure of esculentin peptides in the presence of bacterial membrane components. A study on Esculentin-1a(1-21)NH2 revealed that while the peptide is unstructured (random coil) in aqueous solution, it folds into a distinct amphipathic α-helical conformation when it binds to lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. researchgate.net This study also identified the specific amino acid residues responsible for binding to the LPS, providing a detailed molecular picture of the initial interaction between the peptide and its bacterial target. researchgate.net

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a comprehensive thermodynamic characterization of binding interactions between molecules in solution. nih.govnih.gov This method directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters in a single experiment. harvard.edumalvernpanalytical.comwhiterose.ac.uk These parameters include the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edu The Gibbs free energy change (ΔG) can then be calculated from these values. nih.gov

The process involves titrating a ligand into a sample cell containing a protein or other macromolecule at a constant temperature. whiterose.ac.uk As the molecules bind, heat changes are detected by sensitive calorimeters. malvernpanalytical.com The resulting data is plotted as a thermogram, which can be analyzed to derive the thermodynamic profile of the interaction. malvernpanalytical.com

Table 1: Thermodynamic Parameters of Esculetin (B1671247) Derivative Interactions Measured by ITC

Interacting MoleculesBinding Enthalpy (ΔH)Binding Entropy (ΔS)Association Constant (Ka)Dissociation Constant (Kd)Reference
Esculetin and Aluminum Ion-20.6 kcal/mol-46.7 cal/mol/K10^5 M^-1- nih.gov
Esc(1-21) and LPSExothermic--~4μM nih.gov

This table presents data for esculentin and an esculentin derivative to illustrate the application of ITC.

Light Scattering for Aggregation State Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution and aggregation state of particles, such as peptides and proteins, in a solution. enovatia.comdiva-portal.org The method works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. diva-portal.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, resulting in slower fluctuations. researchgate.net The analysis of these fluctuations provides information about the hydrodynamic radius of the particles, offering insights into whether a peptide exists as a monomer or forms larger oligomers or aggregates. enovatia.com

Static Light Scattering (SLS) is another light scattering technique that can be used to determine the average molecular weight of particles in a solution and can be employed to study aggregation propensity, for instance, by monitoring changes in scattering intensity with temperature. researchgate.net

While specific light scattering studies on this compound are not documented in the available literature, this technique is crucial for characterizing the behavior of antimicrobial peptides in solution, as their aggregation state can significantly influence their activity and potential for therapeutic use. enovatia.comnih.gov

Microscopy Techniques for Cellular and Biofilm Analysis

Scanning Electron Microscopy (SEM) for Biofilm Architecture

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed three-dimensional images of a sample's surface topography. In the context of antimicrobial peptide research, SEM is invaluable for visualizing the effects of these peptides on the architecture of bacterial biofilms. researchgate.netnih.gov Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which confer protection against antibiotics and host immune responses. nih.gov

SEM analysis allows researchers to observe changes in biofilm structure, such as thinning, disruption of the matrix, and alterations in bacterial cell morphology, following treatment with a peptide. frontiersin.orgmdpi.com For example, studies on the related peptide Esculentin(1-21) have used SEM to demonstrate its potent activity against Pseudomonas aeruginosa biofilms. researchgate.netnih.gov These studies revealed that the peptide causes significant damage to the biofilm structure and alters the morphology of the bacterial cells within it. nih.gov Similarly, SEM has been used to show that esculetin can hinder the formation of thick, dense biofilms of Aeromonas hydrophila. frontiersin.org The sample preparation for SEM typically involves fixation, dehydration, and coating with a conductive material like gold to enable imaging. nih.govmdpi.com

Table 2: Observed Effects of Esculentin and Related Peptides on Biofilm Architecture via SEM

Peptide/CompoundBacterial SpeciesObserved Effects on BiofilmReference
Esculentin(1-21)Pseudomonas aeruginosaDisrupts biofilm, elicits changes in cell morphology researchgate.netnih.gov
Esc(1-21) and its diastereomerPseudomonas aeruginosaDisrupts bacterial biofilm on soft contact lenses nih.gov
EsculetinAeromonas hydrophilaHinders biofilm formation, resulting in a sparser biofilm frontiersin.org

This table summarizes findings on esculentin and its derivatives to exemplify the use of SEM in studying anti-biofilm activity.

Confocal Microscopy for Intracellular Localization

Confocal laser scanning microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of a sample. springernature.comnih.gov A key feature of confocal microscopy is its ability to eliminate out-of-focus light, which enables optical sectioning of the sample and provides a clear view of specific planes within a cell or tissue. springernature.com This makes it an ideal tool for determining the intracellular localization of molecules, such as peptides. nih.govblochlab.com

By labeling the peptide of interest with a fluorescent tag, researchers can track its location within a cell and determine if it interacts with specific organelles or cellular components. blochlab.com This is often done in conjunction with fluorescent markers for specific organelles to study co-localization. blochlab.com Although specific studies on the intracellular localization of this compound using confocal microscopy have not been reported, this technique has been employed to investigate the distribution of other esculentin-derived peptides within bronchial epithelial cells. nih.gov Confocal microscopy is also utilized to visualize the three-dimensional structure of biofilms and the effects of antimicrobial agents on them. frontiersin.org

In Silico Modeling and Molecular Docking Studies

In silico modeling and molecular docking are computational techniques that play a crucial role in modern drug discovery and mechanistic studies. nih.govekb.egrsc.org These methods allow researchers to predict and analyze the interactions between a ligand, such as a peptide, and a target molecule, typically a protein or a membrane component, at the atomic level. ekb.eg

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biomedpharmajournal.org This can provide insights into the binding affinity and the key residues involved in the interaction. biomedpharmajournal.org For instance, molecular docking studies have been used to investigate the binding of Esculentin-1a (B1576700) derived peptides to bacterial lipopolysaccharide (LPS), identifying the specific amino acid residues responsible for the interaction. nih.gov

Broader in silico modeling can encompass a range of computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations, to understand the structural features that govern a peptide's activity and to design new peptides with enhanced properties. nih.govresearchgate.net While specific in silico modeling or extensive molecular docking studies for this compound are not yet available in the literature, these approaches are highly valuable for guiding the experimental investigation of antimicrobial peptides.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for investigating the biological activity and underlying mechanisms of action of peptides like this compound. These assays are performed on living cells and can provide valuable information on processes such as cell migration and cell viability. nih.gov

Cell Migration Assays

Cell migration is a critical process in wound healing and immune responses. nih.gov Assays to study cell migration, such as the scratch or wound healing assay and the transwell assay, are used to evaluate the potential of peptides to promote tissue repair. nih.govcreative-biolabs.complatypustech.com In a scratch assay, a gap is created in a confluent monolayer of cells, and the ability of the peptide to stimulate cells to migrate into and close the gap is monitored over time. nih.gov

Studies on a derivative of Esculentin-1a, Esculentin-1a(1-21)NH2, have demonstrated its ability to significantly promote the migration of human keratinocytes, suggesting a role in wound healing. nih.gov Another study showed that esculentin-1a derived peptides could stimulate the migration of bronchial epithelial cells, which is relevant for conditions like cystic fibrosis. nih.govnih.gov

Cell Viability Assays

Cell viability assays are used to determine the proportion of living, healthy cells in a population after treatment with a compound. nih.gov These assays are crucial for assessing the cytotoxic effects of peptides and for understanding their mechanism of action. nih.govthermofisher.com There are various types of viability assays, which are based on different cellular functions, including metabolic activity (e.g., MTT, XTT, and resazurin (B115843) reduction assays), cell membrane integrity, and ATP content. nih.govthermofisher.com

For example, the MTT assay measures the metabolic activity of cells, where viable cells with active metabolism convert a yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. nih.gov Mechanistic insights can be gained by observing how a peptide affects cell viability under different conditions or in different cell types. biorxiv.org While specific cell viability data for this compound is not available, studies on related esculentin peptides have shown them to be non-toxic to various mammalian cell lines at concentrations where they are effective against bacteria. nih.govnih.gov

Future Research Trajectories for Esculentin 1isa and Analogs

Elucidating Novel Intracellular Targets and Transmembrane Mechanisms

While the membrane-disrupting properties of Esculentin (B142307) peptides are a primary mechanism of their antimicrobial action, the full picture of their interaction with microbial cells is likely more complex. imrpress.comnih.gov Future research should focus on identifying and characterizing novel intracellular targets. It is plausible that after membrane translocation, these peptides interact with specific intracellular components, such as nucleic acids or enzymes, to exert their full lethal effect. imrpress.comuniroma1.it Investigating these potential intracellular activities is a critical next step.

The precise mechanisms by which Esculentin-1ISa and its analogs traverse the bacterial membrane also warrant further investigation. While models like the "carpet" mechanism have been proposed, a more detailed molecular understanding is needed. mdpi.com Advanced imaging techniques and biophysical assays could provide a high-resolution view of peptide-membrane interactions, revealing the specifics of pore formation or other disruptive processes. Understanding these transmembrane mechanisms is fundamental to designing more effective and selective peptide analogs.

Exploring Broader Antimicrobial Spectrum and Emerging Pathogens

The antimicrobial activity of Esculentin peptides has been demonstrated against a range of pathogens. frontiersin.org However, a systematic and expanded screening against a broader spectrum of microorganisms is necessary. This should include a focus on emerging and multidrug-resistant (MDR) pathogens, which pose a significant global health threat. frontiersin.org Of particular interest is the activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their resistance to conventional antibiotics. frontiersin.org

Furthermore, the antifungal and antiparasitic potential of this compound and its derivatives should be more thoroughly explored. imrpress.comnih.gov Initial studies have shown promise in these areas, but more extensive research is needed to determine the full scope of their anti-infective capabilities. Such investigations could reveal new therapeutic applications for these versatile peptides.

Advanced Peptide Engineering for Enhanced Efficacy and Mechanistic Understanding

Peptide engineering offers a powerful tool to enhance the therapeutic properties of this compound and its analogs. researchgate.net Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the peptide's sequence and structure affect its biological activity. nih.gov By systematically altering amino acid residues, researchers can optimize features such as potency, selectivity, and stability. nih.govresearchgate.net

Key engineering strategies include:

Amino Acid Substitution: Replacing specific amino acids can improve antimicrobial potency and reduce toxicity to host cells. researchgate.net

Terminal Modifications: Amidation of the C-terminus, for example, has been shown to increase the antimicrobial activity and selectivity of some esculentin analogs. nih.gov

Stapled Peptides: Introducing hydrocarbon staples can lock the peptide into a specific conformation, potentially enhancing its stability and target-binding affinity. researchgate.net

Conjugation: Attaching Esculentin peptides to nanoparticles or other molecules can improve their delivery and efficacy. nih.govresearchgate.net

These engineering approaches will not only lead to the development of more effective peptide-based therapeutics but will also contribute to a deeper understanding of the molecular determinants of their activity. nih.gov

Investigating Immunomodulatory Mechanisms of Esculentin Peptides

Beyond their direct antimicrobial effects, many host defense peptides, including esculentins, possess immunomodulatory properties. nih.govresearchgate.net These peptides can influence the host's immune response to infection and inflammation. nih.gov Future research should aim to unravel the specific immunomodulatory mechanisms of this compound and its analogs.

Key areas of investigation include:

Cytokine and Chemokine Modulation: Determining how these peptides influence the production of signaling molecules that regulate immune cell activity. nih.govnih.gov

Immune Cell Interactions: Studying the direct effects of the peptides on immune cells such as macrophages, neutrophils, and lymphocytes. nih.gov

Signal Transduction Pathways: Identifying the specific cellular signaling pathways, like those involving Toll-like receptors (TLRs), that are modulated by Esculentin peptides. nih.govmdpi.com

Anti-inflammatory Effects: Characterizing the anti-inflammatory properties of these peptides and their potential to mitigate excessive inflammation associated with infections. nih.govacademicjournals.orgphcogres.com

A thorough understanding of these immunomodulatory functions could open up new therapeutic avenues for treating inflammatory diseases and conditions characterized by a dysregulated immune response.

Developing Novel Analytical and Detection Methods for Research Purposes

To facilitate further research and development of this compound and its analogs, robust and sensitive analytical methods are required. These methods are essential for a variety of applications, including pharmacokinetic studies, quality control of synthetic peptides, and monitoring peptide levels in biological samples.

Future efforts should focus on the development and validation of advanced analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of Esculentin peptides and their analogs.

Mass Spectrometry (MS): To provide accurate mass determination and structural characterization. researchgate.net Techniques like LC-MS/MS can offer high sensitivity and specificity for detecting peptides in complex matrices. researchgate.netmdpi-res.com

Immunoassays: Developing specific antibodies against this compound could enable the creation of sensitive enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening and quantification.

The availability of these validated analytical methods will be crucial for advancing the preclinical and potential clinical development of Esculentin-based therapeutics. researchgate.netugc.edu.hk

Mechanistic Investigations into Wound Healing and Tissue Regeneration

Preliminary evidence suggests that Esculentin peptides can promote wound healing and tissue regeneration. imrpress.comnih.gov This is a highly promising area for future research, with the potential for significant clinical impact. nih.gov Mechanistic studies are needed to elucidate how these peptides contribute to the complex process of wound repair. uci.eduresearchgate.net

Key research questions to address include:

Cell Migration and Proliferation: Investigating the effects of Esculentin peptides on the migration and proliferation of key cell types involved in wound healing, such as keratinocytes and fibroblasts. nih.govnih.gov

Angiogenesis: Determining whether these peptides can stimulate the formation of new blood vessels, a critical step in tissue repair. nih.gov

Extracellular Matrix Remodeling: Examining the influence of Esculentin peptides on the production and organization of extracellular matrix components like collagen. nih.gov

Signaling Pathways: Identifying the molecular pathways, such as the PI3K/Akt pathway, that are activated by these peptides to promote wound closure. nih.gov

By unraveling the mechanisms behind their wound-healing properties, researchers can pave the way for the development of novel peptide-based therapies for chronic wounds and other conditions requiring enhanced tissue regeneration. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for structural characterization of Esculentin-1ISa, and how can researchers ensure reproducibility?

  • Methodological Answer : Utilize circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to resolve secondary and tertiary structures. For reproducibility, document solvent conditions (e.g., pH, temperature) and validate findings against X-ray crystallography data if available. Ensure experimental protocols align with peer-reviewed studies, and include raw spectral data in supplementary materials for transparency .

Q. What in vitro assays are most robust for evaluating this compound’s antimicrobial activity against Gram-negative pathogens?

  • Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Validate results using positive controls (e.g., polymyxin B) and biological replicates (n ≥ 3) to address variability. Report statistical significance using ANOVA with post-hoc tests .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action without conflating membrane disruption and intracellular targeting?

  • Methodological Answer : Combine membrane permeability assays (SYTOX Green uptake) with proteomic profiling (e.g., SILAC labeling) to distinguish membrane lytic activity from intracellular targets. Include controls for false positives (e.g., heat-killed pathogens) and use confocal microscopy with fluorescently labeled peptides for spatial localization .

Advanced Research Questions

Q. How should researchers address contradictions in reported EC50 values of this compound across different bacterial strains?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., bacterial growth phase, culture media composition). Replicate experiments under harmonized conditions and apply multivariate regression to isolate strain-specific factors (e.g., lipid A modifications). Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s stability in physiological conditions while retaining bioactivity?

  • Methodological Answer : Use rational design approaches (e.g., D-amino acid substitution, cyclization) guided by molecular dynamics simulations. Validate stability via HPLC and mass spectrometry after exposure to serum proteases. Assess bioactivity retention using time-lapsed MIC assays and correlate with structural integrity data .

Q. How can researchers resolve discrepancies between in vitro efficacy and in vivo toxicity profiles of this compound?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows. Use murine infection models with staggered dosing regimens and monitor cytokine levels (e.g., IL-6, TNF-α) to differentiate efficacy from immunotoxicity. Cross-validate findings with ex vivo human tissue assays .

Q. What computational frameworks are most effective for predicting this compound’s interactions with host cell membranes versus microbial membranes?

  • Methodological Answer : Apply coarse-grained molecular dynamics (CGMD) simulations with lipid bilayers mimicking mammalian and bacterial membranes. Quantify binding energies using MMPBSA/MMGBSA methods and validate with surface plasmon resonance (SPR) kinetics. Cross-reference with cryo-EM data for structural accuracy .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting data arise, systematically compare experimental parameters (e.g., buffer ionic strength, peptide purity) and apply sensitivity analysis to identify critical variables. Use platforms like PRIDE or ProteomeXchange to share raw datasets for independent verification .
  • Literature Review : Prioritize studies indexed in PubMed or Web of Science that include full methodological transparency. Avoid over-reliance on preprints; instead, cross-check findings with peer-reviewed articles that provide raw data in supplementary materials .
  • Ethical Reporting : Disclose all modifications to established protocols (e.g., deviations from CLSI guidelines) and justify their necessity. Use EQUATOR Network checklists (e.g., ARRIVE for animal studies) to ensure rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.